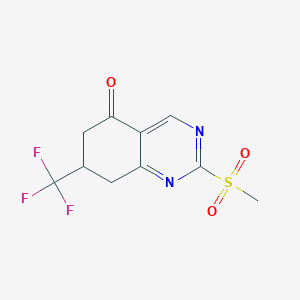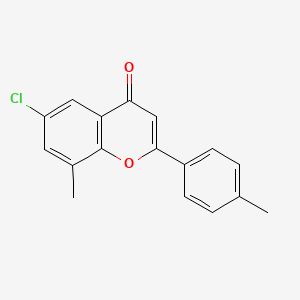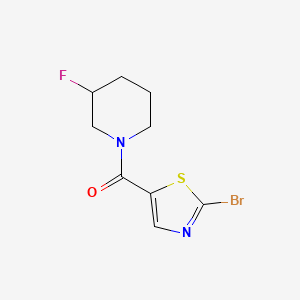
Benzeneacetic acid, 3,4-dimethoxy-, (trimethylsilyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C14H22O4Si It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the carboxyl group is esterified with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the esterification of 2-(3,4-dimethoxyphenyl)acetic acid with trimethylsilyl methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed for several hours, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 2-(3,4-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing a reactive intermediate that can participate in further chemical transformations. The methoxy groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-Dimethoxyphenyl Acetate: Similar structure but lacks the trimethylsilyl group.
3,4-Dimethoxymandelic Acid: Contains a carboxylic acid group instead of an ester.
Trimethylsilyl (3,4-dimethoxyphenyl)acetate: Similar but with different esterification.
Uniqueness
(Trimethylsilyl)methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective modifications and transformations that are not possible with similar compounds.
Propiedades
Número CAS |
80640-80-8 |
|---|---|
Fórmula molecular |
C14H22O4Si |
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
trimethylsilylmethyl 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H22O4Si/c1-16-12-7-6-11(8-13(12)17-2)9-14(15)18-10-19(3,4)5/h6-8H,9-10H2,1-5H3 |
Clave InChI |
HIKNYWKTKLLRFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)OC[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



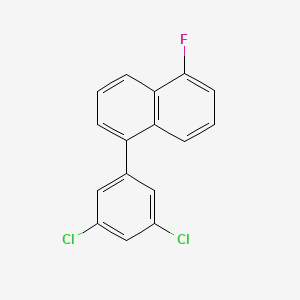
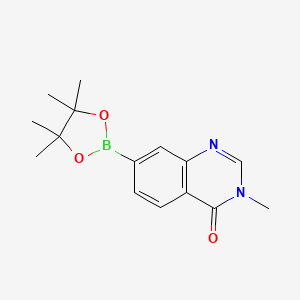
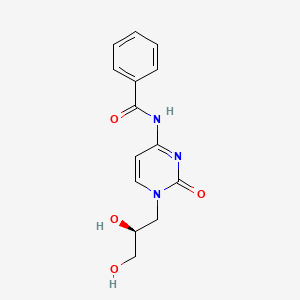
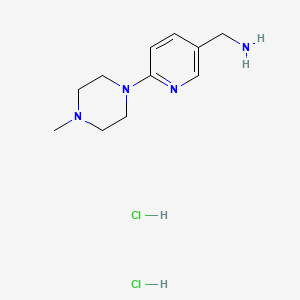
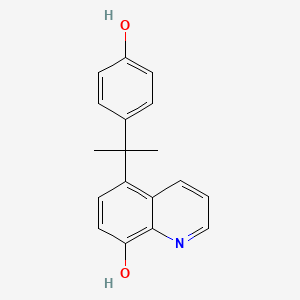
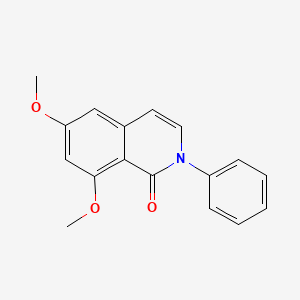

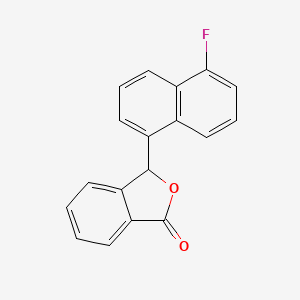

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
